REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]([F:23])([F:22])[O:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17]>>[N+:1]([C:19]1[CH:20]=[CH:21][C:13]([O:12][C:11]([F:10])([F:23])[F:22])=[CH:14][C:15]=1[C:16]([OH:18])=[O:17])([O-:4])=[O:2]
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Name
|
|
Quantity
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29.7 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
76.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
9 g
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Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C(=O)O)C=CC1)(F)F
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Type
|
CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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while cooling
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 50°-55° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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after cooling
|
Type
|
ADDITION
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Details
|
was poured onto ice
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Type
|
FILTRATION
|
Details
|
the residue was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
to give
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Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
8.8 g of product, melting point 90°-93° C. (sintering at 85° C.)
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |